molecular formula C22H29N3O B11569501 2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11569501
M. Wt: 351.5 g/mol
InChI Key: SCMVKNHPZXOMBS-UHFFFAOYSA-N
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Description

2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butylamino group, a tert-butylphenyl group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps. One common method is the Friedel-Crafts alkylation, which is an example of electrophilic aromatic substitution that leads to carbon-carbon bond formation . The reaction conditions often include the use of a haloalkane and a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives.

Scientific Research Applications

2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BUTYLAMINO)-7-(4-TERT-BUTYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of functional groups and its tetrahydroquinazolinone core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H29N3O/c1-5-6-11-23-21-24-14-18-19(25-21)12-16(13-20(18)26)15-7-9-17(10-8-15)22(2,3)4/h7-10,14,16H,5-6,11-13H2,1-4H3,(H,23,24,25)

InChI Key

SCMVKNHPZXOMBS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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